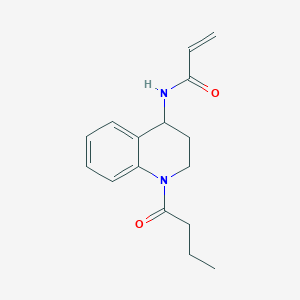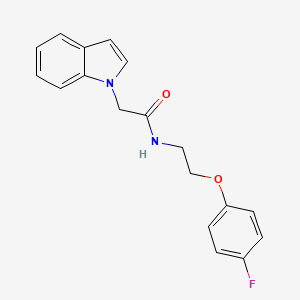![molecular formula C16H22O13 B2495312 3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate CAS No. 1875080-45-7](/img/structure/B2495312.png)
3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate is a complex organic compound characterized by multiple formyloxy groups attached to a propyl backbone. It features an extensive esterification which plays a pivotal role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate typically involves a multi-step esterification process. Starting with a base compound, successive formylation and esterification reactions are carried out under controlled conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid may be used to facilitate these reactions.
Industrial Production Methods
On an industrial scale, the compound can be synthesized using a similar but optimized process for larger yields. Continuous flow reactors and automated reaction systems ensure precise control over reaction parameters, minimizing by-products and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, altering the oxidation states of its components.
Reduction: : It can be reduced, typically affecting the formyloxy groups.
Substitution: : Nucleophilic substitution reactions may occur, where formyloxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or chromic acid.
Reduction: : Employment of reagents such as lithium aluminum hydride.
Substitution: : Utilization of nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of aldehydes or carboxylic acids from the oxidation of formyloxy groups.
Reduction: : Generation of alcohols upon reduction of the ester bonds.
Substitution: : Yielding of new ester compounds or mixed functional derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in the development of ester-based compounds.
Biology
The compound's ability to undergo hydrolysis makes it a useful tool for studying enzymatic reactions and metabolic pathways involving esters.
Medicine
In medicine, derivatives of this compound might be explored for their potential pharmacological properties, particularly as prodrugs that release active agents through hydrolysis.
Industry
In industrial applications, the compound's ester characteristics are harnessed in the production of polymers and resins, providing flexibility and enhanced properties to the materials.
Mécanisme D'action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through its ester bonds, which can be hydrolyzed under physiological conditions. This hydrolysis releases formic acid and other alcohol-based fragments, which can interact with biological molecules, influencing pathways like ester metabolism and energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolpropane tris(formate): : Another ester with similar esterification patterns.
Pentaerythritol tetraformate: : A more heavily esterified compound with four formate groups.
Glycerol tris(formate): : An ester derivative of glycerol with multiple formate groups.
Highlighting Uniqueness
3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate stands out due to its specific propyl backbone structure, which provides unique reactivity and stability compared to other multi-formate esters. This distinctive structure makes it particularly valuable in applications requiring controlled hydrolysis and targeted release of formic acid derivatives.
Propriétés
IUPAC Name |
[3-formyloxy-2-[[3-formyloxy-2,2-bis(formyloxymethyl)propoxy]methyl]-2-(formyloxymethyl)propyl] formate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O13/c17-9-24-3-15(4-25-10-18,5-26-11-19)1-23-2-16(6-27-12-20,7-28-13-21)8-29-14-22/h9-14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKUOOXSBQXMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC=O)(COC=O)COC=O)OCC(COC=O)(COC=O)COC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2495229.png)



![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}(2-methylpropyl)amino)propanoate](/img/structure/B2495239.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)


![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)
